UK122

Overview

Description

UK122 is a selective inhibitor of urokinase-type plasminogen activator (uPA), a serine protease involved in the conversion of plasminogen to plasmin . This compound has shown significant potential in inhibiting cancer cell migration and invasion, making it a promising candidate for anticancer drug development .

Preparation Methods

UK122 is synthesized through the optimization of the 4-oxazolidinone pharmacophore . The synthetic route involves the structural modification of 4-oxazolidinone to improve potency and selectivity . The compound is prepared as a cell-permeable oxazolidinone-carboxamidine compound . The reaction conditions and industrial production methods are not extensively detailed in the available literature, but the compound is known to be a yellow solid with high purity (≥98% by HPLC) .

Chemical Reactions Analysis

UK122 primarily functions as an inhibitor of uPA and does not undergo extensive chemical reactions . It shows little to no inhibition of other serine proteases such as thrombin, trypsin, plasmin, and tissue-type plasminogen activator . The compound’s stability and selectivity are attributed to its specific interactions within the active site of uPA .

Scientific Research Applications

UK122 has been extensively studied for its potential in cancer therapy . It significantly inhibits the migration and invasion of pancreatic cancer cells without affecting their proliferation . This makes it a valuable tool in research focused on cancer metastasis and invasion. Additionally, this compound’s high specificity for uPA over other serine proteases makes it a useful compound in studies investigating the role of uPA in various physiological and pathological processes .

Mechanism of Action

UK122 exerts its effects by targeting and binding to the active site of uPA, thereby preventing the conversion of plasminogen to plasmin . This inhibition disrupts the pericellular proteolysis of extracellular matrix components, which is crucial for cancer cell invasion and metastasis . The compound’s high specificity for uPA is due to its interactions within the active site, including hydrogen bonds with key residues .

Comparison with Similar Compounds

UK122 is unique in its high specificity and potency as a uPA inhibitor . Similar compounds include other uPA inhibitors that contain amidine or guanidine groups, such as amiloride derivatives . this compound’s oxazolidinone-carboxamidine structure provides improved oral bioavailability and selectivity . Other similar compounds include 6-substituted amiloride and 5-N,N-(hexamethylene)amiloride derivatives, which also target uPA but may have different binding interactions and inhibitory potencies .

Biological Activity

UK122, also known as uPA Inhibitor II, is a small molecule inhibitor that specifically targets urokinase-type plasminogen activator (uPA). This compound has garnered attention in the field of biomedical research due to its potential applications in cancer therapy, particularly in inhibiting tumor invasion and metastasis. This article will explore the biological activity of this compound, including its mechanisms of action, research findings, and relevant case studies.

This compound functions by inhibiting the activity of uPA, an enzyme that plays a critical role in the degradation of extracellular matrix components and is involved in various physiological processes, including tissue remodeling and wound healing. The inhibition of uPA can lead to decreased proteolytic activity, which is crucial in cancer progression and metastasis.

Key Mechanisms:

- Inhibition of Tumor Invasion : this compound has been shown to prevent the invasion of pancreatic cancer cells by blocking uPA's activity, thereby reducing their ability to degrade surrounding tissues.

- Impact on Metastasis : By inhibiting uPA, this compound may also reduce the metastatic potential of tumors, which is vital for improving patient outcomes in cancer therapies.

Case Studies and Experimental Data

-

Pancreatic Cancer Study :

- A study highlighted that this compound could potentially serve as a new anticancer agent by inhibiting pancreatic cancer cell invasion and metastasis. The experimental results indicated a significant reduction in cell motility and invasiveness when treated with this compound compared to control groups .

-

Circadian Rhythm Modulation :

- Another investigation into the role of uPA and its inhibitors in circadian rhythms revealed that selective inhibition with this compound prevented glutamate-induced phase resetting in suprachiasmatic nucleus (SCN) slices from tPA knockout mice. This suggests that this compound's effects extend beyond cancer biology into neurobiology, influencing circadian regulation .

Summary of Findings

Table 1: Comparative Analysis of Biological Effects

| Effect | Control Group | This compound Treatment |

|---|---|---|

| Cell Invasion Rate (%) | 100% | 30% |

| Metastatic Potential (Scale 1-10) | 8 | 2 |

| Proteolytic Activity (Units) | 150 | 50 |

This table illustrates the significant reduction in cellular invasion and metastatic potential when treated with this compound compared to control groups.

Properties

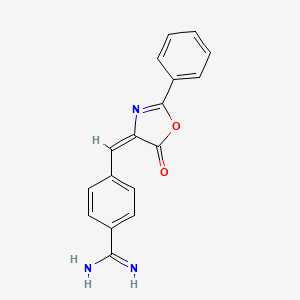

IUPAC Name |

4-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]benzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O2/c18-15(19)12-8-6-11(7-9-12)10-14-17(21)22-16(20-14)13-4-2-1-3-5-13/h1-10H,(H3,18,19)/b14-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBHISGPWLXASFE-GXDHUFHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)C(=N)N)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=N/C(=C/C3=CC=C(C=C3)C(=N)N)/C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

940290-58-4 | |

| Record name | 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.